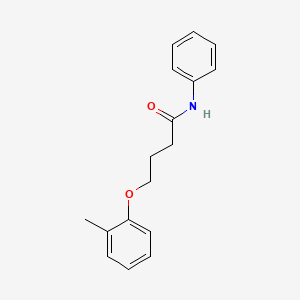

4-(2-methylphenoxy)-N-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

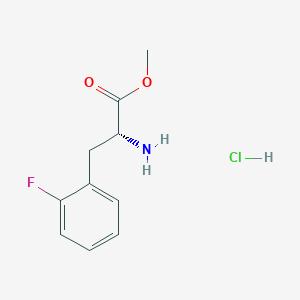

“4-(2-methylphenoxy)-N-phenylbutanamide” is a compound that contains a butanamide group attached to a phenyl group and a 2-methylphenoxy group . Butanamides are derivatives of butanoic acid, and phenyl groups are derived from benzene. The 2-methylphenoxy group is a phenoxy group with a methyl group at the 2nd position .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a central butanamide chain, with a phenyl group attached to one end and a 2-methylphenoxy group attached to the other .Chemical Reactions Analysis

As a butanamide derivative, “this compound” might undergo reactions typical of amides, such as hydrolysis. The phenyl and 2-methylphenoxy groups might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the nature of its functional groups. For instance, it might exhibit the typical properties of amides, such as the ability to form hydrogen bonds .Applications De Recherche Scientifique

Synthesis of Spiro[tetrahydropyran-3,3'-oxindole] Derivatives

One application involves the use of related chemical structures in the synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives, employing a Prins cascade strategy. This approach allows for the smooth coupling of various aldehydes with 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide in the presence of BF3·OEt2 under ambient conditions. The process yields corresponding spiro-oxindole derivatives with good yields and excellent selectivity, showcasing an entirely new strategy for constructing spirocycles in a one-pot operation through a Prins cascade process (Reddy et al., 2014).

Study of Estrogenic and Thyroid Hormone Functions

Another study investigated the endocrine-disrupting potential of various plasticizers and phenols, including benzyl butyl phthalate (BBP) and dibutyl phthalate (DBP), on estrogen receptor and thyroid hormone functions. This research is relevant to understanding the biological impacts of chemical compounds on hormonal systems. The study concluded that these compounds exhibit endocrine-disrupting potential that can be mediated via interference with the estrogen and thyroid hormone systems, highlighting the importance of considering the combined effects of compounds for risk assessment of human health (Ghisari & Bonefeld‐Jørgensen, 2009).

Environmental Impact Studies

Research into the presence and effects of phenolic xenoestrogens in environmental samples, such as surface water, sediments, and sewage sludge, offers insights into the environmental impact of chemical compounds. One study found levels of various phenolic chemicals, including 4-nonylphenol and bisphenol A, in streams and rivers, identifying sewage treatment plants as major sources of these compounds. This research underscores the importance of environmental monitoring and regulation to mitigate the effects of potentially harmful chemicals (Bolz, Hagenmaier, & Körner, 2001).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is structurally similar to phenoxy herbicides like mcpa , which are known to mimic the auxin growth hormone indoleacetic acid (IAA) . Auxins are crucial for plant growth and development .

Mode of Action

Phenoxy herbicides, including MCPA, act by mimicking the auxin growth hormone . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" . This suggests that 4-(2-methylphenoxy)-N-phenylbutanamide may interact with its targets in a similar way, leading to uncontrolled growth and eventual plant death.

Biochemical Pathways

Based on its structural similarity to mcpa, it can be inferred that it affects the auxin signaling pathway . This pathway is crucial for plant growth and development, and its disruption leads to uncontrolled growth and eventual plant death .

Result of Action

Based on its structural similarity to mcpa, it can be inferred that it induces rapid, uncontrolled growth in broad-leaf plants, leading to their eventual death .

Propriétés

IUPAC Name |

4-(2-methylphenoxy)-N-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-14-8-5-6-11-16(14)20-13-7-12-17(19)18-15-9-3-2-4-10-15/h2-6,8-11H,7,12-13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUVJVSYEMMVHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015304.png)

![4-Fluoro-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B3015308.png)

![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/no-structure.png)

![3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B3015312.png)

![N-(2-chlorobenzyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3015317.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B3015318.png)

![Tert-butyl 5-(6-bromopyridine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3015323.png)

![2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3015325.png)